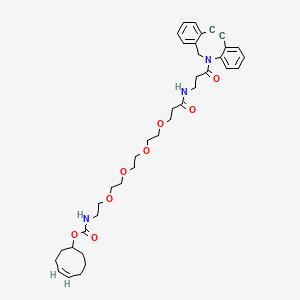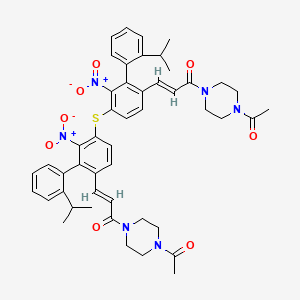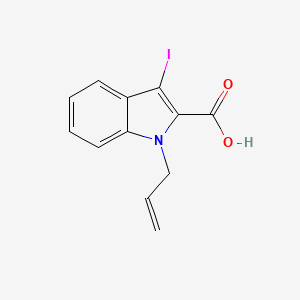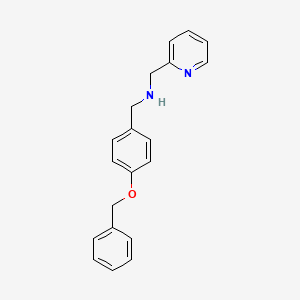
Tco-peg4-dbco
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tco-peg4-dbco is a heterobifunctional click chemistry reagent that contains a trans-cyclooctene (TCO) group and a dibenzylcyclooctyne (DBCO) group. This compound is widely used in bioorthogonal chemistry due to its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) and inverse electron demand Diels-Alder (iEDDA) reactions .
準備方法
Synthetic Routes and Reaction Conditions
Tco-peg4-dbco is synthesized through a series of chemical reactions that involve the coupling of TCO and DBCO groups via a polyethylene glycol (PEG) spacer. The synthetic route typically involves:
Activation of TCO and DBCO groups: The TCO group is activated using a suitable reagent, such as terrahydrazine, while the DBCO group is activated using azide.
Coupling Reaction: The activated TCO and DBCO groups are then coupled together using a PEG spacer to form the final compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of TCO and DBCO groups are activated using industrial-grade reagents.
Automated Coupling: Automated systems are used to couple the activated groups with the PEG spacer, ensuring high yield and purity.
化学反応の分析
Types of Reactions
Tco-peg4-dbco undergoes several types of chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs between the DBCO group and azide-containing molecules.
Inverse Electron Demand Diels-Alder (iEDDA) Reaction: This reaction occurs between the TCO group and tetrazine-containing molecules.
Common Reagents and Conditions
SPAAC Reaction: Common reagents include azide-containing molecules, and the reaction typically occurs under mild conditions without the need for a copper catalyst.
iEDDA Reaction: Common reagents include tetrazine-containing molecules, and the reaction also occurs under mild conditions.
Major Products
科学的研究の応用
Tco-peg4-dbco has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of Tco-peg4-dbco involves its ability to undergo bioorthogonal reactions without interfering with biological processes. The TCO group reacts with tetrazine-containing molecules via the iEDDA reaction, while the DBCO group reacts with azide-containing molecules via the SPAAC reaction . These reactions form stable linkages, allowing for the precise labeling and modification of biomolecules .
類似化合物との比較
Similar Compounds
Fmoc-8-amino-3,6-dioxaoctanoic acid: A cleavable ADC linker used in the synthesis of antibody-drug conjugates.
DBCO-PEG4-SS-TCO: Another click chemistry reagent containing a TCO group that undergoes iEDDA reactions.
Uniqueness
Tco-peg4-dbco is unique due to its dual functionality, allowing it to participate in both SPAAC and iEDDA reactions. This versatility makes it a powerful tool in bioorthogonal chemistry, enabling the precise and efficient labeling of biomolecules in complex biological systems .
特性
分子式 |
C38H49N3O8 |
|---|---|
分子量 |
675.8 g/mol |
IUPAC名 |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C38H49N3O8/c42-36(39-20-18-37(43)41-30-33-12-7-6-10-31(33)16-17-32-11-8-9-15-35(32)41)19-22-45-24-26-47-28-29-48-27-25-46-23-21-40-38(44)49-34-13-4-2-1-3-5-14-34/h1-2,6-12,15,34H,3-5,13-14,18-30H2,(H,39,42)(H,40,44)/b2-1- |
InChIキー |
MXNJAXPSMJDOOY-UPHRSURJSA-N |
異性体SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
正規SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,3R,4S,5R)-2-(4-Amino-6-chloro-1H-imidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B11830499.png)
![1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester](/img/structure/B11830501.png)


![1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-propanol](/img/structure/B11830509.png)
![N-[(9R,9aR)-7-methoxy-9a-[(1R)-1-phenylprop-2-en-1-yl]-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B11830510.png)

![2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid](/img/structure/B11830524.png)

![(2R,3R,4S,5R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]-5-sulfanyloxane-3,4-diol](/img/structure/B11830548.png)



